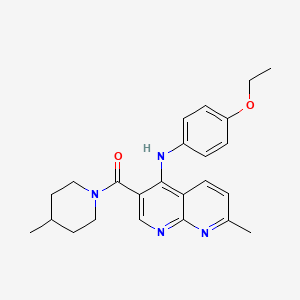

(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Description

This compound belongs to the 1,8-naphthyridine class, a heterocyclic scaffold known for its diverse pharmacological applications, including kinase inhibition and antiviral activity . The structure features:

- A 4-ethoxyphenylamino substituent at position 4, contributing to solubility and target-binding specificity via hydrogen bonding.

- A 4-methylpiperidin-1-yl methanone group at position 3, which modulates lipophilicity and bioavailability.

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-4-30-19-8-6-18(7-9-19)27-22-20-10-5-17(3)26-23(20)25-15-21(22)24(29)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJCHHOHOLMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.

Substitution Reactions:

Addition of the Piperidinyl Group: The final step involves the coupling of the naphthyridine intermediate with 4-methylpiperidine under conditions that promote the formation of the methanone linkage.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperidinyl moieties, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine and phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products:

Oxidation Products: Phenolic derivatives and N-oxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted naphthyridines and phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of 404.5 g/mol. Its structure features a naphthyridine core, which is known for its biological activity, particularly in drug development. The presence of functional groups such as the ethoxy and piperidine moieties enhances its pharmacological profile.

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies suggest that compounds containing the naphthyridine scaffold exhibit anticancer properties. Research indicates that derivatives of naphthyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone have shown promise in targeting specific oncogenic pathways, making them candidates for further development as anticancer agents .

Antimicrobial Properties : The naphthyridine derivatives are also being investigated for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuropharmacology : The piperidine ring is associated with various neuroactive compounds. Research indicates that derivatives similar to this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases and psychiatric disorders .

Pharmacological Insights

Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is crucial for its development. Joint modeling approaches have been utilized to assess how the compound behaves in biological systems over time, providing insights into optimal dosing strategies for clinical applications .

Case Study - Clinical Trials : In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating conditions such as heart failure and depression. For example, a study highlighted the use of naphthyridine derivatives in enhancing therapeutic outcomes in patients through tailored dosing regimens based on PK/PD modeling .

Materials Science Applications

Organic Electronics : The unique electronic properties of naphthyridine-based compounds make them suitable for applications in organic electronics. Research has shown that these materials can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Summary of Findings

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and piperidinyl groups enhance binding affinity and specificity. The naphthyridine core can intercalate with DNA or interact with protein active sites, modulating biological pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional features of the target compound with its analogs:

Key Structural and Functional Differences:

Substituent Effects on Target Binding: The 4-ethoxyphenylamino group in the target compound may enhance solubility compared to the 4-fluoro-3-methylphenylamino group in the analog from . Ethoxy’s larger size and oxygen atom could improve hydrogen-bonding interactions with targets like kinases or viral enzymes . The 4-methylpiperidin-1-yl group (vs.

Activity Trends: Piroxicam analogs () demonstrate that small modifications (e.g., sulfonamide groups) significantly enhance antiviral potency. The absence of a sulfonamide group in the target compound may reduce cytotoxicity risks, as seen in piroxicam derivatives with high selectivity indices (SI > 26) .

The 4-methylpiperidine moiety increases lipophilicity (calculated logP ~3.5) compared to piroxicam’s polar sulfonamide group (logP ~0.5), which may enhance blood-brain barrier penetration but limit aqueous solubility.

Biological Activity

The compound (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone, also referred to by its CAS number 1251624-42-6, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 404.5 g/mol

Structural Features: The compound consists of a naphthyridine core with an ethoxyphenyl group and a piperidine moiety, which are known to influence its biological activity.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural characteristics may exhibit anticancer properties . Research indicates that (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone could inhibit the proliferation of various cancer cell lines. The mechanism of action is likely related to its ability to interact with specific molecular targets, including enzymes or receptors involved in cell growth and survival pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. For instance, it may exhibit inhibition of tyrosinase , an enzyme critical in melanin biosynthesis, which is relevant for conditions such as hyperpigmentation and melanoma. In studies involving related compounds, it was found that modifications in the phenyl substituents significantly influenced the inhibitory potency against tyrosinase .

Case Study 1: Anticancer Activity

A study conducted on derivatives of naphthyridine showed that compounds structurally similar to (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone displayed significant cytotoxicity against various cancer cell lines. The most potent analogs were found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that the compound could inhibit tyrosinase activity effectively. The IC50 values observed in related studies ranged from 10 µM to 25 µM for structurally similar compounds. This suggests that further optimization of the ethoxy and piperidine substituents could enhance its efficacy as a therapeutic agent for skin disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine | Chlorophenyl instead of ethoxyphenyl | Anticancer activity |

| 7-Methyl-N-(phenyl)-1,8-naphthyridin-4-amines | Varies in phenyl substituents | Potentially similar bioactivity |

| (4-Methoxyphenyl) derivatives | Varies in substituents | Varies widely in activity |

The proposed mechanism by which (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone exerts its biological effects involves:

- Enzyme Binding: The compound may bind to active sites on target enzymes, inhibiting their function.

- Signal Transduction Modulation: It may alter signaling pathways such as the ERK pathway, affecting cellular responses to growth factors.

- Induction of Apoptosis: Through modulation of apoptotic pathways, it can lead to programmed cell death in cancer cells.

Q & A

Q. What synthetic routes are recommended for synthesizing (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone?

The synthesis involves retrosynthetic analysis to decompose the target molecule into simpler precursors. Key steps include:

- Naphthyridinone core formation : Cyclization of pyridine or quinoline derivatives under controlled conditions.

- Functionalization : Introduction of the 4-ethoxyphenylamino group via nucleophilic substitution and coupling of the 4-methylpiperidinyl methanone moiety using acylating agents.

- Purification : Recrystallization or column chromatography to isolate the final product.

Reagents such as acetic anhydride, methylbenzoyl chloride, and palladium catalysts are critical for coupling reactions .

Q. What analytical techniques are essential for characterizing this compound?

Core characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and structural integrity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding networks.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess melting points and thermal stability .

Q. How can initial biological screening be designed to evaluate its antimicrobial or anticancer potential?

- In vitro assays : Use standardized cell lines (e.g., HeLa for anticancer, E. coli for antimicrobial) with dose-response curves (1–100 µM).

- Controls : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and vehicle controls (DMSO).

- Endpoint metrics : IC50 values for cytotoxicity or minimum inhibitory concentration (MIC) for antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution rates.

- Temperature gradients : Evaluate reaction progression at 50–120°C to balance kinetics and side reactions.

- Statistical design : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reactant molar ratios, catalyst loading).

- Real-time monitoring : Use TLC or HPLC to track intermediates and adjust conditions dynamically .

Q. What strategies address discrepancies in biological activity data across studies?

- Assay standardization : Validate cell line authenticity, culture conditions, and compound solubility (e.g., use surfactants for hydrophobic compounds).

- Orthogonal assays : Confirm activity via alternative methods (e.g., fluorescence-based ATP assays for cytotoxicity alongside traditional MTT).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to explain variability in in vivo vs. in vitro results .

Q. How can structure-activity relationship (SAR) studies be designed to refine biological efficacy?

- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to probe electronic effects.

- Functional group masking : Temporarily block reactive sites (e.g., acetylation of amines) to isolate contributions of specific groups.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .

Q. What methodologies resolve crystallographic challenges for this compound?

- Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal lattice stability.

- Low-temperature data collection : Mitrate thermal motion artifacts by cooling crystals to 100 K.

- Synchrotron radiation : Use high-intensity X-rays to enhance diffraction resolution for poorly diffracting crystals .

Methodological Considerations

Q. How should researchers handle conflicting spectroscopic data during characterization?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic labeling : Introduce 13C or 15N labels to track specific nuclei in complex spectra .

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use pull-down experiments with biotinylated probes or surface plasmon resonance (SPR) to confirm direct binding.

- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., EGFR, Topo II) to assess activity loss.

- Transcriptomic profiling : RNA-seq to identify downstream pathways modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.